molecular formula C16H25Cl2N3 B15303319 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride

1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B15303319
M. Wt: 330.3 g/mol
InChI Key: PYAXIVSANVEHHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the benzimidazole core or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various benzimidazole derivatives, while substitution reactions can introduce different functional groups onto the benzimidazole core.

Mechanism of Action

Properties

Molecular Formula

C16H25Cl2N3

Molecular Weight

330.3 g/mol

IUPAC Name

1-butyl-2-piperidin-4-ylbenzimidazole;dihydrochloride

InChI

InChI=1S/C16H23N3.2ClH/c1-2-3-12-19-15-7-5-4-6-14(15)18-16(19)13-8-10-17-11-9-13;;/h4-7,13,17H,2-3,8-12H2,1H3;2*1H

InChI Key

PYAXIVSANVEHHX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl.Cl

Origin of Product

United States

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